molecular formula C12H7F2NO B14865382 6-(2,3-Difluorophenyl)nicotinaldehyde

6-(2,3-Difluorophenyl)nicotinaldehyde

Cat. No.: B14865382
M. Wt: 219.19 g/mol
InChI Key: XZJWGGHRPLQTET-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenyl)nicotinaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with a 2,3-difluorophenyl group at the 6-position and an aldehyde functional group at the 3-position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the aldehyde group serves as a reactive handle for further derivatization, such as condensation reactions to form imines or hydrazones .

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

6-(2,3-difluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-7H

InChI Key

XZJWGGHRPLQTET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Difluorophenyl)nicotinaldehyde typically involves the reaction of 6-bromopyridine-3-carboxaldehyde with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. Potassium carbonate is used as a base, and the mixture is heated to 80°C for 24 hours . The crude product is then purified by column chromatography to obtain the desired aldehyde.

Industrial Production Methods

Industrial production methods for 6-(2,3-Difluorophenyl)nicotinaldehyde are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 6-(2,3-Difluorophenyl)nicotinic acid.

    Reduction: 6-(2,3-Difluorophenyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,3-Difluorophenyl)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)nicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules, potentially forming Schiff bases with amines or undergoing redox reactions. These interactions can affect molecular targets and pathways, influencing biological activity .

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • 6-(2,3-Difluorophenyl)nicotinaldehyde vs. The 2,4-isomer demonstrated a moderate synthesis yield (69%) in a model reaction .
  • 6-(3-Fluorophenyl)nicotinaldehyde : The absence of a second fluorine atom reduces electron-withdrawing effects, which may lower resistance to metabolic oxidation compared to the 2,3-difluoro analog .

Functional Group Variations

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in 6-(2,3-difluorophenyl)nicotinaldehyde enables facile nucleophilic additions, whereas the carboxylic acid in 6-(4-fluorophenyl)nicotinic acid limits reactivity but improves aqueous solubility .
  • Trifluoroethoxy Substitution : The trifluoroethoxy group in 6-(trifluoroethoxy)nicotinaldehyde enhances oxidative stability but introduces steric challenges in coupling reactions .

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